1-[2-(4-Methylpiperidin-1-YL)-2-(thiophen-2-YL)ethyl]-3-[(5-sulfamoylthiophen-2-YL)methyl]urea
Descripción
This compound is a urea derivative featuring a 4-methylpiperidine moiety and dual thiophene substituents, one of which is sulfamoyl-functionalized. The compound has been cataloged as a tertiary amine product by CymitQuimica, though it is currently listed as discontinued across all stock quantities (1 g, 250 mg, 500 mg) . Its CAS number (941384-56-1) and synonyms, such as SY192082, are documented in chemical databases . The presence of sulfamoylthiophene and methylpiperidine groups may confer unique solubility, binding affinity, or metabolic stability properties compared to simpler urea derivatives.
Propiedades
IUPAC Name |
1-[2-(4-methylpiperidin-1-yl)-2-thiophen-2-ylethyl]-3-[(5-sulfamoylthiophen-2-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O3S3/c1-13-6-8-22(9-7-13)15(16-3-2-10-26-16)12-21-18(23)20-11-14-4-5-17(27-14)28(19,24)25/h2-5,10,13,15H,6-9,11-12H2,1H3,(H2,19,24,25)(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTOFBJOXVUHVJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(CNC(=O)NCC2=CC=C(S2)S(=O)(=O)N)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
1-[2-(4-Methylpiperidin-1-YL)-2-(thiophen-2-YL)ethyl]-3-[(5-sulfamoylthiophen-2-YL)methyl]urea, commonly referred to as a thiourea derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a complex structure that allows for interactions with various biological targets, making it a candidate for therapeutic applications.
The compound's chemical formula is with a molecular weight of 442.63 g/mol. It contains multiple functional groups, including a urea moiety and thiophene rings, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Chemical Formula | C₁₈H₂₆N₄O₃S₃ |
| Molecular Weight | 442.63 g/mol |
| IUPAC Name | 1-[2-(4-methylpiperidin-1-yl)-2-thiophen-2-ylethyl]-3-[(5-sulfamoylthiophen-2-yl)methyl]urea |
| Appearance | Powder |
| Storage Temperature | Room Temperature |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Studies suggest that it may inhibit certain enzymes or receptors involved in disease pathways. For example, the thiophene and urea components are known to facilitate binding to proteins associated with cancer progression and bacterial resistance.
Anticancer Activity
Research indicates that thiourea derivatives, including the compound , exhibit significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, with IC50 values ranging from 3 to 14 µM against pancreatic, prostate, and breast cancer cells . The compound's mechanism involves targeting molecular pathways that regulate angiogenesis and cell signaling.
Antibacterial Activity
The compound has also demonstrated antibacterial activity against several pathogens, including E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae. Its efficacy varies, with some derivatives showing greater potency than others . This suggests a potential application in treating bacterial infections resistant to conventional antibiotics.
Structure-Activity Relationship (SAR)
A systematic investigation into the structure-activity relationship (SAR) of thiourea derivatives has revealed key insights into how modifications to the chemical structure affect biological activity. The following table summarizes findings from SAR studies:
| Compound Variation | HC50 (μM) |
|---|---|
| Parent Compound | 3.12 |
| Thiophene Variant A | NA |
| Thiophene Variant B | NA |
| Modified Urea Variant | NA |
These studies emphasize the importance of maintaining specific structural elements, such as the thiophene core and urea linkage, to preserve biological activity.
Case Studies
- Protective Effects Against Aminoglycoside-Induced Damage : One study focused on the protective effects of a related thiourea derivative against aminoglycoside antibiotic-induced hair cell death in vitro. The results indicated that modifications to the urea structure could enhance protective efficacy .
- Anticancer Efficacy : A detailed examination of various thiourea derivatives revealed that specific substitutions on the thiophene ring significantly impacted their anticancer potency, suggesting avenues for further drug development targeting specific cancers .
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
The compound is compared below with analogous urea and sulfonamide-containing molecules, emphasizing structural variations and inferred pharmacological implications.
Urea Derivatives with Heterocyclic Substituents
1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-{4-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]thio}phenyl}urea (7n)
- Key Features : Aryl chloride, trifluoromethyl group, pyridinylmethyl thio substituent.
- Comparison : The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the sulfamoyl group in the target compound. The pyridine ring may improve binding to metal-containing enzymes .
- Molecular Formula : C₂₃H₂₂ClF₃N₂O₂S.
- 1-(4-Ethoxyphenyl)-3-[5-(2-methylpiperidin-1-yl)-1,3,4-thiadiazol-2-yl]urea Key Features: Ethoxyphenyl, thiadiazole, methylpiperidine. The ethoxy group may reduce solubility compared to the sulfamoyl group in the target compound . Molecular Formula: C₁₇H₂₁N₅O₂S.
Sulfonamide-Containing Analogues
N-(2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)thiophene-2-sulfonamide
- Key Features : Ethylpiperazine, pyridine, thiophene sulfonamide.
- Comparison : The ethylpiperazine moiety enhances basicity and solubility in acidic environments, whereas the target compound’s methylpiperidine may offer better blood-brain barrier penetration. Both share thiophene sulfonamide groups, suggesting possible overlap in targets like carbonic anhydrases .
- Molecular Formula : C₁₈H₂₅N₅O₂S₂.
N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide
- Key Features : Thiazolopyridine, methylphenyl, thiophene sulfonamide.
- Comparison : The thiazolopyridine core could enhance π-π stacking interactions in hydrophobic binding pockets, contrasting with the urea linker in the target compound, which may favor polar interactions .
- Molecular Formula : C₁₈H₁₄N₄O₂S₃.
Data Table: Structural and Functional Comparison
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
